N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide
CAS No.: 865544-26-9
Cat. No.: VC4261213
Molecular Formula: C16H12BrFN2OS
Molecular Weight: 379.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865544-26-9 |
|---|---|
| Molecular Formula | C16H12BrFN2OS |
| Molecular Weight | 379.25 |
| IUPAC Name | N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide |
| Standard InChI | InChI=1S/C16H12BrFN2OS/c1-2-20-13-8-5-11(17)9-14(13)22-16(20)19-15(21)10-3-6-12(18)7-4-10/h3-9H,2H2,1H3 |
| Standard InChI Key | KUFLWOMOTMDGJR-KNTRCKAVSA-N |
| SMILES | CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)F |
Introduction
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide is a complex organic compound that belongs to the benzothiazole class, which is known for its diverse pharmacological activities. This compound combines a benzothiazole ring with a fluorobenzamide moiety, suggesting potential applications in medicinal chemistry due to its structural features.
Biological Activity and Potential Applications
Benzothiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. While specific biological activity data for N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide is not available, related compounds have shown promising results in these areas. For instance, studies on similar benzothiazole derivatives have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as anticancer activity against certain cancer cell lines .
Research Findings and Future Directions
Given the lack of specific research findings on N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide, future studies should focus on its synthesis, characterization, and biological evaluation. Molecular docking studies could provide insights into its potential binding modes with biological targets, which could guide further structural optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume